2,4-Dichloro-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two chlorine atoms, a benzohydrazide core, and a prop-2-en-1-yloxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide typically involves the following steps:
Formation of the Benzohydrazide Core: The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2,4-dichlorobenzohydrazide.
Condensation Reaction: The 2,4-dichlorobenzohydrazide is then subjected to a condensation reaction with 4-(prop-2-en-1-yloxy)benzaldehyde under acidic conditions to yield the final product.
The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzohydrazide: Lacks the prop-2-en-1-yloxyphenyl group.
4-(prop-2-EN-1-yloxy)benzohydrazide: Lacks the 2,4-dichloro substitution.
Uniqueness
2,4-Dichloro-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C17H14Cl2N2O2 |
---|---|
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-2-9-23-14-6-3-12(4-7-14)11-20-21-17(22)15-8-5-13(18)10-16(15)19/h2-8,10-11H,1,9H2,(H,21,22)/b20-11+ |
InChI-Schlüssel |
PSVLKMJGVWFLPV-RGVLZGJSSA-N |
Isomerische SMILES |
C=CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.